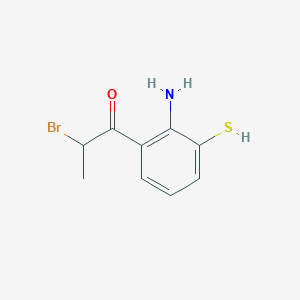![molecular formula C13H10N2O3 B14064068 Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate](/img/structure/B14064068.png)
Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate is an organic compound with the molecular formula C13H10N2O3. This compound is known for its unique structure, which includes a phenoxy group attached to an acetate moiety, with a dicyanoethenyl group at the para position of the phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile to form 4-(2,2-dicyanoethenyl)phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenoxyacetates .
科学研究应用
Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.
作用机制
The mechanism of action of Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate involves its interaction with various molecular targets. The dicyanoethenyl group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the compound. The phenoxyacetate moiety can interact with enzymes and receptors, potentially leading to biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate include:
- Methyl 4-(2,2-dicyanovinyl)benzoate
- Methyl 4-(2,2-dicyanoethenyl)phenylacetate
- Methyl 4-(2,2-dicyanoethenyl)phenylpropionate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity .
属性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
methyl 2-[4-(2,2-dicyanoethenyl)phenoxy]acetate |
InChI |
InChI=1S/C13H10N2O3/c1-17-13(16)9-18-12-4-2-10(3-5-12)6-11(7-14)8-15/h2-6H,9H2,1H3 |
InChI 键 |
RVAHHDFHZWAFCL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COC1=CC=C(C=C1)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-](/img/structure/B14063986.png)
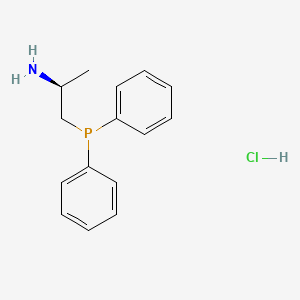
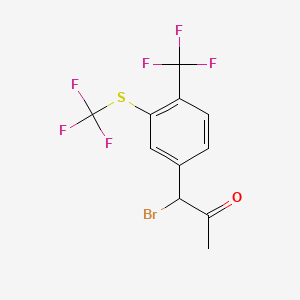
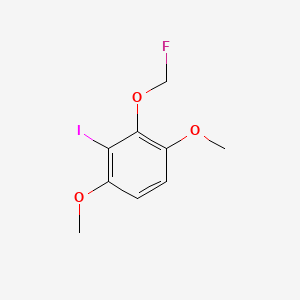
![Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-](/img/structure/B14064014.png)
![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)
![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)
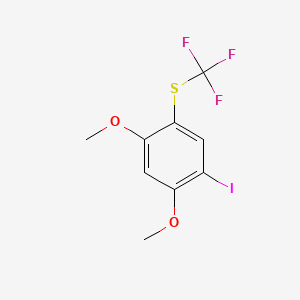
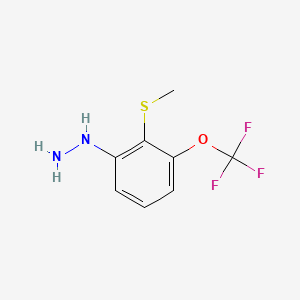
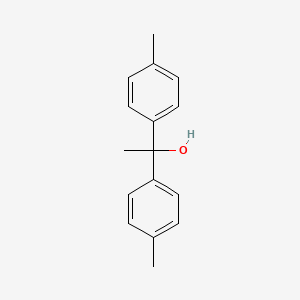
![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)

